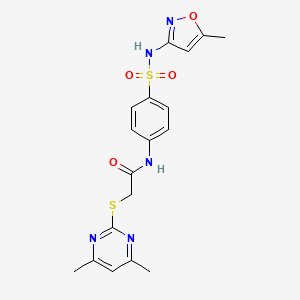

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Description

This compound is a sulfonamide-linked acetamide derivative featuring a 4,6-dimethylpyrimidine moiety connected via a thioether bridge to an acetamide core. The acetamide nitrogen is substituted with a 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group, introducing a sulfamoyl bridge and an isoxazole ring.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S2/c1-11-8-12(2)20-18(19-11)28-10-17(24)21-14-4-6-15(7-5-14)29(25,26)23-16-9-13(3)27-22-16/h4-9H,10H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBACMDKSDEUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring substituted with a thio group, an acetamide moiety, and a sulfamoyl phenyl group. Its molecular formula is with a molecular weight of approximately 398.48 g/mol. The detailed structure is essential for understanding its interactions at the molecular level.

Research indicates that compounds similar to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide may exhibit inhibitory effects on various enzymes and biological pathways. The presence of the pyrimidine and isoxazole rings suggests potential interactions with targets involved in metabolic pathways.

In Vitro Studies

In vitro studies are crucial for evaluating the biological activity of this compound. Preliminary findings suggest that it may possess:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antibiotic agent.

- Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting cell proliferation.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are necessary to confirm efficacy and safety profiles. Research involving animal models is essential to understand pharmacokinetics and pharmacodynamics.

Case Study 1: Anticancer Activity

A study conducted on a related compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Similar studies should be conducted on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide to confirm these effects.

Case Study 2: Enzyme Inhibition

Research has highlighted that compounds with thioether functionalities can act as inhibitors for specific enzymes such as acetylcholinesterase (AChE). Given the structural similarities, it is hypothesized that this compound may exhibit similar inhibitory properties.

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:

2.1 Substituent Variations on the Acetamide Nitrogen

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Substituent: 4-methylpyridin-2-yl group. The methyl group enhances lipophilicity. Synthesis: Reacts 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in ethanol .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ():

- Substituent: Simple phenyl group.

- Key Features: Lacks the sulfamoyl and isoxazole moieties, reducing steric bulk and polarity. The dihedral angle between the pyrimidine and benzene rings is 91.9°, indicating near-perpendicular orientation .

- Crystallography: C–S bond lengths (1.759–1.795 Å) reflect p-π conjugation differences between sp² and sp³ hybridized carbons .

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (): Substituent: 4-phenoxyphenyl group. Key Features: Phenoxy group increases hydrophobicity. Melting point (224–226°C) suggests moderate crystallinity .

- Target Compound: Substituent: 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl.

2.2 Physicochemical and Structural Comparisons

Research Findings and Gaps

- Structural Insights : Crystallographic data for the target compound are lacking. Analogues like show planar acetamide moieties and perpendicular aromatic rings, which influence molecular packing and solubility.

- Synthesis : The target’s synthesis likely follows routes similar to , but requires 2-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide as a precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.